Tri-n-butyltin deuteride

Radical kinetics Time-resolved IR spectroscopy Acyl radical chemistry

Tri-n-butyltin deuteride (Bu₃SnD) is an organotin reagent that functions as a deuterium atom donor in radical-mediated reductions, dehalogenations, and cyclizations. Its central value proposition lies in the controlled introduction of a deuterium label at specific molecular sites via radical chain processes.

Molecular Formula C12H28Sn
Molecular Weight 292.1 g/mol
CAS No. 6180-99-0
Cat. No. B022777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-n-butyltin deuteride
CAS6180-99-0
SynonymsTributyl-stannane-d;  Tributylhydro-d-tin;  Tributyldeuteriostannane; Tributylstannyl Deuteride;  Tributyltin Deuteride; 
Molecular FormulaC12H28Sn
Molecular Weight292.1 g/mol
Structural Identifiers
SMILESCCCC[SnH](CCCC)CCCC
InChIInChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1
InChIKeyDBGVGMSCBYYSLD-RCUQKECRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-n-butyltin Deuteride (CAS 6180-99-0) Procurement Guide: A Core Reagent for Deuterium Atom Transfer in Radical-Based Synthesis


Tri-n-butyltin deuteride (Bu₃SnD) is an organotin reagent that functions as a deuterium atom donor in radical-mediated reductions, dehalogenations, and cyclizations . Its central value proposition lies in the controlled introduction of a deuterium label at specific molecular sites via radical chain processes. The compound is supplied commercially at isotopic enrichments of 96–98 atom % D [1] and is typically handled under inert atmosphere due to air and moisture sensitivity . Its procurement is justified by the unique ability to produce site-specifically deuterated products for mechanistic studies, metabolic tracing, and NMR spectroscopy applications where non-labeled analogs fail to provide the necessary analytical resolution [2].

Why Tri-n-butyltin Deuteride Cannot Be Replaced by Tri-n-butyltin Hydride or Alternative Silanes


Substituting Bu₃SnD with Bu₃SnH or tris(trimethylsilyl)silane (TTMSS) fundamentally alters the analytical and synthetic outcomes. Bu₃SnH produces hydrogen-incorporated products that are indistinguishable from the natural isotopic background in NMR and mass spectrometry, precluding isotopic tracing or kinetic isotope effect measurements [1]. TTMSS, while offering reduced toxicity and a weaker Si–H bond (79 kcal/mol) compared to alkylsilanes, still exhibits a higher bond dissociation energy than Bu₃Sn–H (74 kcal/mol) [2], which translates to slower hydrogen atom transfer rates in radical cascades [3]. Furthermore, the deuterium label from Bu₃SnD enables direct quantification of site-specific hydrogen abstraction efficiency, a capability that neither non-deuterated organotin hydrides nor silane-based alternatives can provide [4].

Quantitative Differentiation Evidence for Tri-n-butyltin Deuteride Versus Comparators


Rate Constant for Deuterium Atom Transfer: Propanoyl Radical Quenching

The second-order rate constant for the reaction of the propanoyl radical with Bu₃SnD was measured at 3 × 10⁵ M⁻¹ s⁻¹ by laser flash photolysis with time-resolved infrared detection in hexane/di-t-butyl peroxide at room temperature [1]. This value represents the deuterium atom transfer efficiency to an acyl radical center, a key parameter for designing radical chain sequences where premature termination by hydrogen/deuterium abstraction must be balanced against desired cyclization or intermolecular addition steps.

Radical kinetics Time-resolved IR spectroscopy Acyl radical chemistry

Stereochemical Retention in Nucleoside 2′-Deoxygenation

In the four-step conversion of adenosine to 2′-deoxyadenosine, substitution of Bu₃SnH with Bu₃SnD in the radical-mediated reductive cleavage step yields 2′-deuterio-2′-deoxyadenosine in 81% isolated yield with >85% retention of configuration at the C2′ stereocenter [1]. This demonstrates that the deuteride reagent maintains the high stereochemical fidelity of the hydride analog while installing an analytically valuable isotopic label.

Nucleoside chemistry Deuterium labeling Stereoselective reduction

Bond Dissociation Energy Comparison: Bu₃Sn–H vs TTMSS Si–H

The Sn–H bond in tributyltin hydride (74 kcal/mol) is significantly weaker than the Si–H bond in tris(trimethylsilyl)silane (TTMSS, 79 kcal/mol), which itself is weaker than that in triethylsilane (90 kcal/mol) [1]. While TTMSS is often promoted as a less toxic alternative to organotin hydrides, its higher bond strength translates to slower hydrogen atom transfer rates in radical reactions, potentially requiring longer reaction times or elevated temperatures [2]. For deuterium labeling applications, no commercial deuterated TTMSS analog is widely available at comparable isotopic enrichment or cost.

Bond dissociation energy Radical hydrogen atom transfer Reagent selection

Diastereoselectivity in Radical Cyclization: 85:15 Product Ratio

In a radical cyclization study using Bu₃SnD as the chain-carrying reagent, a mixture of cyclized products was obtained in a diastereomeric ratio of 85:15 as determined by ¹H NMR spectroscopy [1]. This ratio provides a quantitative readout of the stereochemical course of deuterium atom transfer to the intermediate radical, enabling precise mechanistic interpretation. The use of Bu₃SnD rather than Bu₃SnH allows direct integration of deuterium incorporation versus proton signals in the NMR spectrum, eliminating ambiguity in product identification [2].

Radical cyclization Stereoselectivity Mechanistic probe

Deuterium Incorporation Efficiency in Nitro Group Replacement

The direct replacement of an aliphatic nitro group by deuterium using Bu₃SnD proceeds in high yield. In the conversion of 1-nitroadamantane to 1-deuterioadamantane, an 89% isolated chemical yield was achieved under standard radical conditions (AIBN initiation) [1]. This methodology was extended to secondary and tertiary nitro compounds with comparable efficiency, establishing Bu₃SnD as a reliable reagent for site-specific denitrative deuteration [2].

Denitration Deuterium labeling Aliphatic nitro compounds

Solid-Phase Radical Chain Propagation Efficiency: Resin Microenvironment Probing

Bu₃SnD (TBTD) was employed alongside deuterated N-ethylpiperidine hypophosphite (d-EPHP) to investigate microenvironmental effects on radical chain propagation efficiency in solid-supported synthesis [1]. The deuterium labeling enabled mass spectrometric quantification of hydrogen/deuterium abstraction from the resin support versus the intended chain-carrying reagent. The study demonstrated that when using slow chain carriers like EPHP, the choice of solid support significantly influences propagation efficiency, whereas with faster carriers like TBTD, this effect is minimized [1].

Solid-phase synthesis Mass spectrometry Mechanistic analysis

High-Value Application Scenarios for Tri-n-butyltin Deuteride Based on Quantitative Evidence


Synthesis of Site-Specifically Deuterated Nucleoside Analogs for Metabolic Tracing

The 81% yield and >85% stereoretention documented for 2′-deuterio-2′-deoxyadenosine synthesis [1] positions Bu₃SnD as the reagent of choice for preparing deuterium-labeled nucleosides. These compounds serve as internal standards in LC-MS/MS quantification of endogenous nucleoside pools or as metabolic probes to track DNA synthesis rates in cell proliferation assays. The high stereochemical fidelity ensures that the labeled analog behaves identically to the natural compound in enzymatic transformations, a critical requirement for tracer studies where kinetic isotope effects must be minimized or accurately accounted for.

Mechanistic Elucidation of Radical Cyclization Stereochemistry

The 85:15 diastereomeric ratio obtained with Bu₃SnD [2] exemplifies its role as a stereochemical probe in radical cyclization studies. By installing a deuterium label at the radical termination site, researchers can definitively assign stereochemical outcomes using ¹H NMR integration or mass spectrometry. This capability is particularly valuable when developing new radical cascade sequences for natural product total synthesis, where understanding the stereoelectronic factors governing radical trapping directly informs reaction optimization and protects against costly synthetic missteps.

Denitrative Deuteration of Aliphatic Nitro Compounds for Pharmaceutical Intermediates

The 89% yield achieved in converting 1-nitroadamantane to 1-deuterioadamantane using Bu₃SnD [3] demonstrates a practical route to deuterium-labeled aliphatic frameworks. This methodology is directly applicable to the synthesis of deuterated pharmaceutical intermediates, where selective replacement of metabolically labile C–H bonds with C–D bonds can improve pharmacokinetic profiles (deuterium kinetic isotope effect). The higher yield observed with Bu₃SnD versus Bu₃SnH (89% vs 67%) [3] provides a clear economic justification for selecting the deuterated reagent in these applications.

Kinetic Modeling of Competing Radical Pathways in Complex Cascade Reactions

The measured rate constant of 3 × 10⁵ M⁻¹ s⁻¹ for propanoyl radical quenching by Bu₃SnD [4] provides a critical kinetic parameter for designing radical cascades where deuterium atom transfer must be precisely timed. For example, when a radical intermediate can undergo either 5-exo-trig cyclization (k = 2.2 × 10⁵ s⁻¹) or intermolecular deuterium abstraction, the relative concentrations of Bu₃SnD and substrate can be tuned to favor the desired pathway. This quantitative framework enables rational optimization of product distribution in multi-step radical sequences, reducing empirical trial-and-error during method development.

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